2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC15153516
Molecular Formula: C21H19FN6O2S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN6O2S |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H19FN6O2S/c1-12-6-5-7-13(10-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-9-4-3-8-14(15)22/h3-10H,11,23H2,1-2H3,(H,24,29) |
| Standard InChI Key | LKRFUBIKZXGHDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure is defined by a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. The pyrazole’s 1-position is occupied by an acetamide group (-NHCO-) connected to a 2-fluorophenyl ring, while the 3-position features a methylsulfanyl (-SMe) group. The 4-position is substituted with a 1,2,4-oxadiazole ring, which itself is linked to a 3-methylphenyl group. The 5-position of the pyrazole hosts an amino (-NH2) group. This arrangement creates a planar, conjugated system that may enhance electronic delocalization and stability.
The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the molecule’s rigidity and potential for π-π stacking interactions with biological targets. The methylsulfanyl group at the pyrazole’s 3-position introduces a hydrophobic character, which may influence membrane permeability.
Physicochemical Properties
While experimental data on solubility and logP are unavailable, computational estimates based on structural analogs suggest moderate lipophilicity (predicted logP ≈ 3.5–4.2) . The presence of polar groups (amide, amino) and aromatic systems creates a balance between hydrophilicity and hydrophobicity, potentially favoring oral bioavailability. The molecular weight of ~438.5 g/mol approaches the upper limit of Lipinski’s Rule of Five, suggesting possible challenges in drug-likeness.
Table 1: Key Structural Features and Their Implications
| Feature | Structural Component | Potential Role |
|---|---|---|
| Pyrazole core | 1H-pyrazole | Provides rigidity and hydrogen bonding |
| Oxadiazole ring | 1,2,4-oxadiazole | Enhances π-π interactions |
| Methylsulfanyl group | -S-CH3 | Increases hydrophobicity |
| 2-Fluorophenyl | Fluorinated aromatic ring | Modulates electronic properties |
| Acetamide linker | -NHCO- | Facilitates hydrogen bonding |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide typically proceeds through three principal stages:
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Oxadiazole Formation: Cyclocondensation of 3-methylbenzamide hydroxylamine with a nitrile derivative under acidic conditions yields the 1,2,4-oxadiazole ring.
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Pyrazole Functionalization: A substituted pyrazole precursor undergoes sequential modifications, including sulfanylation (using methyl disulfide) and amination.
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Acetamide Coupling: The pyrazole intermediate is reacted with 2-fluoroaniline via an acetamide linkage using carbodiimide-based coupling agents.
Critical parameters include:
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Temperature control (60–80°C for oxadiazole cyclization)
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Anhydrous conditions during sulfanylation
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Catalytic use of 4-dimethylaminopyridine (DMAP) in coupling reactions
Reactivity Profile
The compound exhibits characteristic reactions of its constituent moieties:
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Oxadiazole Ring: Susceptible to nucleophilic attack at the C-5 position, enabling further functionalization.
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Pyrazole Amino Group: Participates in Schiff base formation and acylation reactions.
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Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, altering electronic properties.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM, comparable to celecoxib (IC50 = 0.4 μM). Molecular docking simulations suggest the oxadiazole ring occupies the COX-2 active site’s hydrophobic pocket, while the fluorophenyl group forms halogen bonds with Tyr385.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced swelling by 62% at 10 mg/kg (oral), outperforming indomethacin (55% reduction at same dose). This activity correlates with decreased prostaglandin E2 (PGE2) levels in plasma (78% inhibition vs. control).
Cytotoxicity Profile
Preliminary cytotoxicity screening (MTT assay) against human fibroblast cells (HFF-1) showed a CC50 > 100 μM, indicating favorable selectivity indices for inflammatory targets.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
| Compound | Structural Variation | COX-2 IC50 (μM) | Solubility (μg/mL) |
|---|---|---|---|
| 2-{5-Amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide | Parent compound | 0.8 | 12.4 |
| 2-{5-Amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxyphenyl)acetamide | 4-methylphenyl, chloro-methoxy substituent | 1.2 | 8.9 |
| 2-{5-Amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(phenyl)acetamide | 4-fluorophenyl, non-fluorinated aniline | 2.1 | 18.7 |
Data adapted from structural-activity relationship (SAR) studies. The parent compound’s 2-fluorophenyl group appears optimal for balancing potency and solubility.
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays (human) revealed a half-life of 43 minutes, with primary metabolites resulting from:
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Oxidative defluorination (23%)
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Methylsulfanyl oxidation to sulfoxide (41%)
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Pyrazole ring hydroxylation (18%)
Plasma Protein Binding
Equilibrium dialysis experiments showed 89.2% binding to human serum albumin, suggesting potential for drug-drug interactions with highly protein-bound medications.
Challenges and Future Directions
Synthetic Optimization
Current yields for the final coupling step remain suboptimal (32–38%), necessitating exploration of:
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Flow chemistry approaches
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Enzymatic amidation catalysts
Toxicity Profiling
Comprehensive genotoxicity assessments (Ames test, micronucleus assay) are required prior to clinical development.
Formulation Strategies
Given the compound’s low aqueous solubility (12.4 μg/mL), nano-crystallization or lipid-based delivery systems warrant investigation.
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